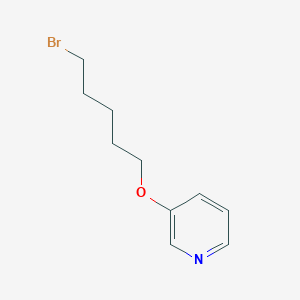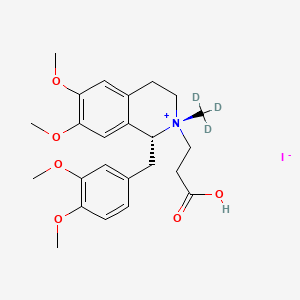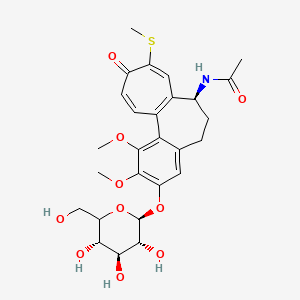![molecular formula C22H30N2Na2O14S4 B13843934 disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by multiple functional groups, including sulfonate, disulfide, and pyrrolidine rings, which contribute to its diverse chemical reactivity and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps may include:
Formation of Pyrrolidine Rings: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Sulfonate Groups: Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Disulfide Bond Formation: Oxidative coupling of thiol groups using oxidizing agents such as hydrogen peroxide or iodine.
Esterification: Formation of ester bonds through reactions between carboxylic acids and alcohols in the presence of catalysts like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to reduce waste and toxicity.
化学反应分析
Types of Reactions
Disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: Reduction of disulfide bonds to thiols using reducing agents like dithiothreitol.
Substitution: Nucleophilic substitution reactions at the sulfonate groups.
Hydrolysis: Ester bonds can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products
Sulfonic Acids: From oxidation of disulfide bonds.
Thiols: From reduction of disulfide bonds.
Carboxylic Acids and Alcohols: From hydrolysis of ester bonds.
科学研究应用
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studying protein interactions and disulfide bond formation.
Medicine: Potential use in drug development and as a therapeutic agent.
Industry: Applications in materials science and as a component in specialty chemicals.
作用机制
The compound exerts its effects through interactions with various molecular targets and pathways. The disulfide bonds can form reversible covalent bonds with thiol groups in proteins, affecting their structure and function. The sulfonate groups can participate in ionic interactions, influencing the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
Disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate: Similar structure but with variations in functional groups.
This compound: Another analog with different substituents.
属性
分子式 |
C22H30N2Na2O14S4 |
|---|---|
分子量 |
720.7 g/mol |
IUPAC 名称 |
disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C22H32N2O14S4.2Na/c25-17-13-15(41(31,32)33)21(29)23(17)37-19(27)9-5-1-3-7-11-39-40-12-8-4-2-6-10-20(28)38-24-18(26)14-16(22(24)30)42(34,35)36;;/h15-16H,1-14H2,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI 键 |
LEGPPGSISQWNDQ-UHFFFAOYSA-L |
规范 SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCSSCCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


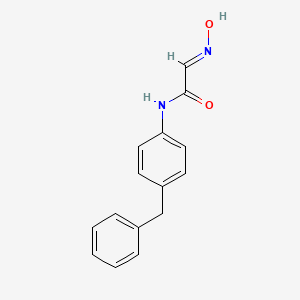

![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)
![N-Acetyl-D-[1,2,3-13C3]neuraminic Acid](/img/structure/B13843875.png)
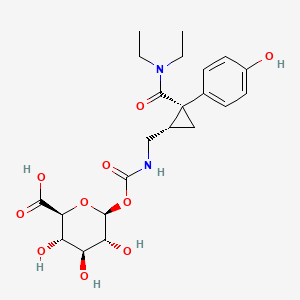
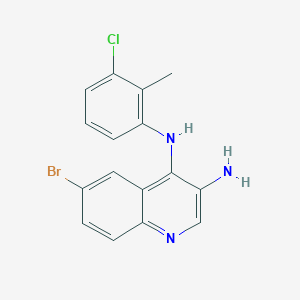
![1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate](/img/structure/B13843893.png)
![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
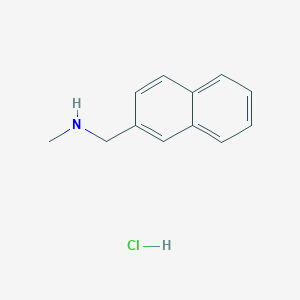
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
